molecular formula C15H8ClNO4 B7736503 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile

2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile

Cat. No.: B7736503
M. Wt: 301.68 g/mol
InChI Key: VIIUCOTVPBPDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromone core substituted with a furan ring and a chloro group, along with an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Amines and amides.

    Substitution: Various substituted chromone derivatives.

Scientific Research Applications

2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chloro and nitrile groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid
  • 2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetamide

Uniqueness

2-[6-Chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile is unique due to the presence of the nitrile group, which can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the furan and chromone moieties may confer unique biological activities.

Properties

IUPAC Name

2-[6-chloro-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO4/c16-9-3-4-11-10(8-9)13(18)15(20-7-5-17)14(21-11)12-2-1-6-19-12/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIUCOTVPBPDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.